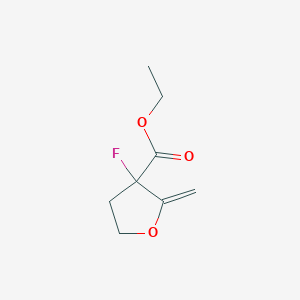

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate

Description

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is a fluorinated heterocyclic compound characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a fluorine atom and a methylidene (=CH₂) group at positions 3 and 2, respectively. The ester functional group (ethyl carboxylate) is attached to the same carbon as the fluorine atom. Its molecular weight is reported as 161.68 g/mol (CAS No. 155137-13-6) , though discrepancies exist in calculating its molecular formula based on structural analysis.

Properties

IUPAC Name |

ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-3-11-7(10)8(9)4-5-12-6(8)2/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNMZRXYVAAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOC1=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate typically involves the reaction of ethyl oxalyl chloride with 3-fluoro-2-methylideneoxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through industrial-scale chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxolane ring structure provides a scaffold for binding to enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate and Analogous Compounds

*Note: Structural analysis suggests a tentative formula of C₈H₉FO₃ (theoretical MW: 172.15), conflicting with ’s reported 161.68 g/mol.

Key Comparisons:

Fluorine vs. Methyl Substituent: The fluorine atom in the target compound introduces strong electron-withdrawing effects, polarizing the ester group and increasing reactivity toward nucleophilic attack compared to the methyl-substituted analog .

Oxolane vs. Furan/Benzofuran Systems: The oxolane ring (saturated oxygen heterocycle) in the target compound reduces ring strain compared to aromatic furan derivatives like Ethyl 2-phenylfuran-3-carboxylate. However, the lack of aromaticity may decrease thermal stability .

Synthetic Accessibility: Fluorinated analogs like the target compound may require specialized fluorination reagents (e.g., N-fluoropyridinium salts) or catalysts, as seen in related trifluoroacetylacetate syntheses . Non-fluorinated analogs (e.g., methyl-substituted compound) are synthesized via alkylation or Claisen condensation, which are more straightforward but less selective .

Physicochemical and Functional Differences

- Solubility : The fluorine atom increases polarity, likely improving aqueous solubility compared to methyl- or phenyl-substituted analogs.

- Biological Activity : Fluorine’s electronegativity may enhance binding affinity to biological targets, as observed in fluorinated pharmaceuticals .

Biological Activity

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a fluorine atom and a carboxylate group. Its molecular formula is , and it exhibits unique properties that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound might possess antimicrobial properties.

- Cellular Uptake : The presence of the fluorine atom may enhance cellular uptake, facilitating its action within target cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

- Study on Antimicrobial Properties : A study investigating fluorinated derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 1 μg/mL. This suggests that this compound could exhibit similar properties due to structural similarities .

- Enzyme Inhibition Assays : Research has shown that fluorinated compounds can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication. Compounds with similar structures displayed IC50 values in the low nanomolar range, indicating potent inhibitory effects .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | MIC (µg/mL) | IC50 (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Fluorinated Pyrrole Derivative | 1 | <10 |

| Fluorinated Indole Analogue | 0.5 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.